3-(2-Methylphenyl)-2-{[(pyridin-2-yl)sulfanyl]methyl}quinazolin-4(3H)-one
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Overview
Description
2-((pyridin-2-ylthio)methyl)-3-(o-tolyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((pyridin-2-ylthio)methyl)-3-(o-tolyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Pyridin-2-ylthio Group: This step involves the nucleophilic substitution reaction where a pyridin-2-ylthio group is introduced.
Addition of the o-Tolyl Group: This can be done through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the quinazolinone core, potentially leading to the formation of dihydroquinazolinones.
Substitution: The compound can undergo various substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydroquinazolinones.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-((pyridin-2-ylthio)methyl)-3-(o-tolyl)quinazolin-4(3H)-one may have applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: May be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-((pyridin-2-ylthio)methyl)-3-(o-tolyl)quinazolin-4(3H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- 2-((pyridin-2-ylthio)methyl)-3-phenylquinazolin-4(3H)-one
- 2-((pyridin-2-ylthio)methyl)-3-(p-tolyl)quinazolin-4(3H)-one
Uniqueness
2-((pyridin-2-ylthio)methyl)-3-(o-tolyl)quinazolin-4(3H)-one may exhibit unique properties due to the presence of the o-tolyl group, which can influence its chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
61554-84-5 |
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Molecular Formula |
C21H17N3OS |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
3-(2-methylphenyl)-2-(pyridin-2-ylsulfanylmethyl)quinazolin-4-one |
InChI |
InChI=1S/C21H17N3OS/c1-15-8-2-5-11-18(15)24-19(14-26-20-12-6-7-13-22-20)23-17-10-4-3-9-16(17)21(24)25/h2-13H,14H2,1H3 |
InChI Key |
GULDOMKHFMSNNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CSC4=CC=CC=N4 |
Origin of Product |
United States |
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